molecular formula C23H23N3O2 B6355387 Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide CAS No. 547748-89-0

Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide

Cat. No. B6355387
M. Wt: 373.4 g/mol
InChI Key: SKVHKYDJOHMNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide, also known as EPCA, is a heterocyclic compound that has been studied for its various applications in the fields of science and technology. This compound is composed of a pyridine ring and two ethylphenyl groups attached to the nitrogen atoms of the pyridine ring. It can be used in various chemical reactions, such as the synthesis of other compounds, as well as in biological research, such as the study of the mechanism of action of drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide involves the reaction of 2,6-dichloropyridine with N-2-ethylphenylamine followed by the reaction of the resulting product with ethyl chloroformate and then with ammonia.

Starting Materials
2,6-dichloropyridine, N-2-ethylphenylamine, ethyl chloroformate, ammonia

Reaction
Step 1: 2,6-dichloropyridine is reacted with N-2-ethylphenylamine in the presence of a base such as potassium carbonate to form 2,6-bis(N-2-ethylphenyl)pyridine., Step 2: The resulting product from step 1 is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester., Step 3: The final step involves the reaction of the ethyl ester from step 2 with ammonia in the presence of a catalyst such as palladium on carbon to form Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide.

Scientific Research Applications

Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide has been used in various scientific research applications, such as the synthesis of other compounds, the study of the mechanism of action of drugs, and the study of biochemical and physiological processes. It has also been used in the synthesis of other compounds, such as benzofuran-2-carboxamide and 2-chloro-6-methylpyridine-3-carboxamide. Additionally, Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide has been used in the study of the mechanism of action of drugs, such as the anticonvulsant drug phenytoin.

Mechanism Of Action

The mechanism of action of Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide is not fully understood, but it is believed to be related to its ability to bind to certain proteins in the body. It is thought to bind to proteins that are involved in the regulation of various biochemical and physiological processes, such as the regulation of neurotransmitter release and the regulation of cell proliferation.

Biochemical And Physiological Effects

Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and catechol-O-methyltransferase, as well as to modulate the release of neurotransmitters, such as dopamine and serotonin. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects.

Advantages And Limitations For Lab Experiments

The advantages of using Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide in laboratory experiments include its low cost, its stability, and its ability to be used in various chemical reactions. Additionally, it is relatively non-toxic and has low volatility, making it safe to handle in the laboratory. However, there are some limitations to using Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide in laboratory experiments, such as its low solubility in water and the fact that it is difficult to separate from other compounds.

Future Directions

The future directions for research on Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide include further study of its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in the synthesis of other compounds. Additionally, further research is needed to explore the potential use of Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide as an anti-inflammatory and anti-tumor agent. Additionally, further research is needed to explore the potential use of Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide in the treatment of neurological disorders, such as epilepsy and Parkinson’s disease.

properties

IUPAC Name

2-N,6-N-bis(2-ethylphenyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-3-16-10-5-7-12-18(16)25-22(27)20-14-9-15-21(24-20)23(28)26-19-13-8-6-11-17(19)4-2/h5-15H,3-4H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVHKYDJOHMNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,6-bis-(N-2-ethylphenyl)-carboxamide

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